molecular formula C14H21BN2O3 B1404220 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide CAS No. 1171891-19-2

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

Cat. No. B1404220
CAS RN: 1171891-19-2
M. Wt: 276.14 g/mol
InChI Key: UBYJFRRAGADVPH-UHFFFAOYSA-N
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Description

“N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Borylation Reactions

This compound is utilized in borylation reactions , where it acts as a borylating agent to introduce boron into organic molecules . This is particularly useful in the synthesis of pinacol benzyl boronate , which is a valuable intermediate in organic synthesis. The borylation occurs at the benzylic C-H bond of alkylbenzenes using a palladium catalyst.

Hydroboration of Alkynes and Alkenes

It serves as a reagent in the hydroboration of alkyl or aryl alkynes and alkenes . This process is facilitated by transition metal catalysts and is a key step in the synthesis of various boron-containing compounds that are significant in pharmaceuticals and material science.

Suzuki Coupling

The compound is involved in Suzuki coupling reactions as a boron source . It couples with aryl iodides in the presence of a copper catalyst to form aryl boronates, which are pivotal intermediates for the creation of biaryl compounds, often found in organic electronics and pharmaceuticals.

Asymmetric Hydroboration

It is used in the asymmetric hydroboration of 1,3-enynes to produce chiral allenyl boronates . These chiral compounds are important in the synthesis of various enantiomerically pure substances, which have applications ranging from agrochemicals to pharmaceuticals.

Drug Synthesis and Protection of Diols

In drug synthesis, this compound is used to protect diols due to its boronic acid moiety . It plays a role in the asymmetric synthesis of amino acids and is involved in Diels–Alder reactions, which are fundamental in the construction of complex organic molecules.

Enzyme Inhibition and Ligand Drugs

Boronic acid compounds, such as the one , are often used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors, microbial infections, and are being explored for their potential in anticancer drugs.

Fluorescent Probes

The compound can act as a fluorescent probe for the identification of various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Due to the boronic ester bonds, it is used in constructing stimulus-responsive drug carriers . These carriers can respond to microenvironmental changes such as pH, glucose, and ATP levels in the body, enabling controlled drug release for anti-cancer drugs, insulin, and gene therapies.

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-6-12(18)17-11-7-10(8-16-9-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJFRRAGADVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739337
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171891-19-2
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
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